2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid, also known as ETOQA, is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. ETOQA has been shown to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. This compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid in lab experiments is its high yield synthesis method. Additionally, this compound has been shown to exhibit a variety of biological activities, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Future Directions
For 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid research include further investigation of its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid can be achieved through several methods, including the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of acetic anhydride and zinc chloride. Both methods result in the formation of this compound with high yields.
Scientific Research Applications
2-Ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to have anticancer properties by inducing apoptosis in cancer cells.
properties
CAS RN |
129768-68-9 |
---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-2-11(10(15)16)12-8-6-4-3-5-7(8)9(14)13-11/h3-6,12H,2H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
FAQBQWIOBDFWDY-UHFFFAOYSA-N |
SMILES |
CCC1(NC2=CC=CC=C2C(=O)N1)C(=O)O |
Canonical SMILES |
CCC1(NC2=CC=CC=C2C(=O)N1)C(=O)O |
synonyms |
2-Quinazolinecarboxylic acid, 2-ethyl-1,2,3,4-tetrahydro-4-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.